tert-Butyl (4-((2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (4-((2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C16H26N4O2S and its molecular weight is 338.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tert-Butyl (4-((2-(methylthio)pyrimidin-4-yl)amino)cyclohexyl)carbamate, often abbreviated as TBMC, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBMC, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H26N4O2S
- Molecular Weight : 338.47 g/mol
- CAS Number : 1289384-85-5
The structure of TBMC features a tert-butyl group attached to a cyclohexyl moiety, with a pyrimidine derivative linked through an amino group. This unique arrangement may contribute to its biological activity.
TBMC has been studied for its potential effects on various biological pathways. Some key mechanisms include:
- Inhibition of Enzymatic Activity : TBMC may act as an inhibitor of specific enzymes involved in disease processes, similar to other compounds in its class that target kinases and phosphodiesterases .
- Modulation of Immune Response : Preliminary studies suggest that TBMC may influence immune cell activity, potentially enhancing immune responses against tumors or pathogens .
Pharmacological Effects
The following pharmacological effects have been observed in studies involving TBMC:
- Antitumor Activity : In vitro studies have indicated that TBMC can inhibit the proliferation of cancer cell lines, suggesting potential use in cancer therapy.
- Neuroprotective Effects : Similar compounds have shown protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation .
In Vitro Studies
- Cell Proliferation Assays : In a study involving various cancer cell lines, TBMC exhibited dose-dependent inhibition of cell proliferation, with IC50 values indicating moderate potency compared to established chemotherapeutics .
- Neuroprotection : In astrocyte cultures exposed to amyloid-beta (Aβ) peptides, TBMC demonstrated a reduction in cell death and inflammatory markers, suggesting a neuroprotective role .
In Vivo Studies
- Animal Models : In murine models of cancer, administration of TBMC resulted in significant tumor size reduction compared to control groups. The mechanism appears to involve apoptosis induction in tumor cells .
- Behavioral Studies : In models simulating neurodegenerative diseases, TBMC improved cognitive function metrics in treated animals compared to untreated controls, indicating potential therapeutic benefits for cognitive decline .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cell proliferation | |
Neuroprotection | Reduction in Aβ-induced cell death | |
Immune Modulation | Enhanced immune response |
Comparative Analysis with Similar Compounds
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(2-methylsulfanylpyrimidin-4-yl)amino]cyclohexyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)19-12-7-5-11(6-8-12)18-13-9-10-17-14(20-13)23-4/h9-12H,5-8H2,1-4H3,(H,19,21)(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZEWNWTGKJCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=NC(=NC=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001118363 | |
Record name | Carbamic acid, N-[4-[[2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289384-85-5 | |
Record name | Carbamic acid, N-[4-[[2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-[[2-(methylthio)-4-pyrimidinyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001118363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.